Furo[2,3-b]pyridine-2-carbaldehyde

Catalog No.
S1488837
CAS No.
109274-92-2
M.F
C8H5NO2
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[2,3-b]pyridine-2-carbaldehyde

CAS Number

109274-92-2

Product Name

Furo[2,3-b]pyridine-2-carbaldehyde

IUPAC Name

furo[2,3-b]pyridine-2-carbaldehyde

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C8H5NO2/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H

InChI Key

LSMDPNNOISGCOJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)OC(=C2)C=O

Synonyms

Furo[2,3-b]pyridine-2-carboxaldehyde (9CI)

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)C=O

Furo[2,3-b]pyridine-2-carbaldehyde (CAS 109274-92-2) is a highly specialized, nitrogen-containing bicyclic heteroaromatic building block. Structurally comprising a pyridine ring fused to a furan ring with a reactive formyl group at the 2-position, it is a privileged scaffold in advanced medicinal chemistry. Commercially, it is procured primarily as an isosteric replacement for azaindoles and benzofurans in the synthesis of highly selective ATP-competitive kinase inhibitors, alpha-helix mimetics, and immunomodulators. Its procurement value lies in its ability to simultaneously modulate physicochemical properties—such as lowering lipophilicity compared to pure carbon analogs—while providing a highly reactive electrophilic handle for rapid downstream diversification via reductive amination or condensation [1].

Generic substitution of Furo[2,3-b]pyridine-2-carbaldehyde with cheaper or more common analogs compromises both target affinity and downstream pharmacokinetics. Substituting with Pyrrolo[2,3-b]pyridine-2-carbaldehyde (azaindole) introduces an additional hydrogen-bond donor (the pyrrole NH), which frequently leads to promiscuous multi-kinase binding and severe off-target toxicity [1]. Conversely, substituting with Benzofuran-2-carbaldehyde removes the basic pyridine nitrogen, eliminating a critical hydrogen-bond acceptor required for specific kinase hinge-region engagement and drastically increasing the lipophilicity (LogP) of the resulting API, which ruins aqueous solubility. Furthermore, positional isomers like Furo[3,2-b]pyridine alter the vector of the nitrogen atom, misaligning the binding pharmacophore entirely. Therefore, this exact fused system is non-interchangeable for precision drug design.

Kinome Selectivity via Hinge-Binding Contact Reduction

In the development of targeted kinase inhibitors, the choice of the hinge-binding core dictates the selectivity profile. Pyrrolo[2,3-b]pyridine (azaindole) is a standard hinge binder but forms two hydrogen bonds with the kinase backbone, leading to broad-spectrum kinome promiscuity. Isosteric replacement with Furo[2,3-b]pyridine-2-carbaldehyde eliminates the NH donor, reducing the hinge contacts to a single hydrogen bond. Quantitative kinome profiling demonstrates that this single-contact strategy can reduce off-target kinase engagement by >50% while maintaining high potency (pIC50 > 9.0) against the primary target, as validated in the development of CAMKK2 probes [1].

Evidence DimensionKinase Hinge Hydrogen Bonds & Off-Target Binding
Target Compound DataFuro[2,3-b]pyridine core (1 H-bond interaction, high selectivity)
Comparator Or BaselinePyrrolo[2,3-b]pyridine core (2 H-bond interactions, promiscuous binding)
Quantified DifferenceElimination of 1 H-bond donor site leading to a >50% reduction in off-target kinome hits.
ConditionsATP-competitive kinase inhibitor panel screening.

Procuring this specific core inherently drives higher selectivity in drug discovery pipelines, significantly de-risking downstream clinical toxicity.

Physicochemical Property Optimization: LogP and Aqueous Solubility

For oral drug formulations, managing lipophilicity is critical. Benzofuran-2-carbaldehyde is a structurally similar but purely carbon-based bicyclic system. The incorporation of the basic pyridine nitrogen in Furo[2,3-b]pyridine-2-carbaldehyde significantly alters the physicochemical profile, lowering the calculated partition coefficient (cLogP) by approximately 1.0 to 1.5 units compared to the benzofuran analog [1]. This reduction in lipophilicity, combined with the ability to form stable salts at the basic nitrogen center, translates to a roughly 10-fold increase in baseline aqueous solubility for derived active pharmaceutical ingredients (APIs).

Evidence DimensionCalculated LogP (cLogP) / Aqueous Solubility
Target Compound DataFuro[2,3-b]pyridine-2-carbaldehyde derivatives (cLogP ~1.4)
Comparator Or BaselineBenzofuran-2-carbaldehyde derivatives (cLogP ~2.5)
Quantified Difference~1.1 unit reduction in LogP, enabling superior aqueous solubility and salt formation.
ConditionsStandard physiological pH (7.4) and computational/experimental LogP profiling.

Selecting the nitrogenous furopyridine scaffold directly resolves downstream formulation and bioavailability bottlenecks that plague lipophilic benzofuran analogs.

Processability: Reductive Amination Efficiency

The processability of an aldehyde building block is defined by its reactivity and stability during complex couplings. The 2-carbaldehyde group on the furo[2,3-b]pyridine system exhibits optimal electrophilicity due to the electron-withdrawing nature of the fused pyridine ring. Under standard mild reductive amination conditions, Furo[2,3-b]pyridine-2-carbaldehyde achieves >85-95% conversion yields with a wide array of primary and secondary amines [1]. In contrast, unactivated or highly electron-rich furan-2-carbaldehydes often stall, requiring harsher reducing agents or yielding 20-30% less product due to side reactions.

Evidence DimensionReductive Amination Yield
Target Compound Data>85-95% isolated yield
Comparator Or BaselineElectron-rich furan-2-carbaldehydes (~60-70% isolated yield)
Quantified Difference20-30% higher isolated yield in single-step mild amine couplings.
ConditionsMild reductive amination using NaBH(OAc)3 in dichloroethane (DCE) at room temperature.

High-yielding, predictable reactivity at the 2-position minimizes waste, reduces purification costs, and accelerates the scale-up of complex pharmaceutical libraries.

Manufacturability: Orthogonal Functionalization for Multi-Step Synthesis

Advanced API synthesis requires scaffolds that support sequential, regioselective modifications. The furo[2,3-b]pyridine core provides a highly differentiated electronic environment: the electron-deficient pyridine ring is primed for selective halogenation and subsequent cross-coupling, while the 2-carbaldehyde acts as an independent reactive handle [1]. This allows chemists to perform orthogonal functionalizations with >80% regiocontrol, a feat that is significantly more challenging with monocyclic Pyridine-2-carbaldehyde, which is prone to competing reactions and catalyst poisoning due to unhindered nitrogen coordination.

Evidence DimensionRegioselective Orthogonal Functionalization
Target Compound DataSupports orthogonal C5/C3 cross-coupling and C2 amination
Comparator Or BaselineMonocyclic Pyridine-2-carbaldehyde (Prone to competitive metal binding and lower regiocontrol)
Quantified DifferenceEnables multi-step diversification with high regioselectivity without catalyst poisoning.
ConditionsPalladium-catalyzed cross-coupling following or preceding C2-aldehyde functionalization.

Procuring a multi-vector scaffold reduces the total number of synthetic steps required to build complex, highly decorated APIs, lowering overall manufacturing costs.

Highly Selective ATP-Competitive Kinase Inhibitors

Furo[2,3-b]pyridine-2-carbaldehyde is the premier starting material for developing next-generation kinase inhibitors (e.g., CAMKK2 probes). By utilizing the furopyridine core as a single-hydrogen-bond hinge binder, drug developers can intentionally engineer out the off-target promiscuity associated with traditional azaindole scaffolds. The 2-carbaldehyde group is subsequently functionalized to explore the solvent-exposed regions of the kinase ATP-binding pocket[1].

Alpha-Helix Mimetics for Oncology

In the disruption of protein-protein interactions (PPIs), rigid scaffolds are required to mimic the spatial arrangement of alpha-helices. This compound is procured to synthesize complex, multi-substituted spiro or fused systems where the furopyridine core provides the necessary conformational rigidity and favorable LogP, while the aldehyde allows for the precise installation of side chains that mimic key amino acid residues [2].

PD-1/PD-L1 Immunomodulators

For the development of small-molecule immunomodulators targeting the PD-1/PD-L1 pathway, the furo[2,3-b]pyridine scaffold offers an ideal balance of hydrogen-bonding capability and lipophilicity. The core nitrogen interacts with specific binding pockets at the PPI interface, and the highly reactive 2-carbaldehyde is utilized in reductive aminations to append solubilizing groups or additional pharmacophores, ensuring the final molecule possesses both high target affinity and oral bioavailability [3].

XLogP3

1.4

Dates

Last modified: 08-15-2023

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